molecular formula C16H16N4O5 B11486429 4-(4-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B11486429
M. Wt: 344.32 g/mol
InChI Key: IOILEJMZAZIPHQ-VOTSOKGWSA-N
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Description

4-{4-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a pyrazole ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID typically involves multiple steps, starting with the preparation of the nitrophenylprop-2-enamide intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{4-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is unique due to its combination of a nitrophenyl group, a pyrazole ring, and a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H16N4O5

Molecular Weight

344.32 g/mol

IUPAC Name

4-[4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C16H16N4O5/c21-15(7-6-12-3-1-4-14(9-12)20(24)25)18-13-10-17-19(11-13)8-2-5-16(22)23/h1,3-4,6-7,9-11H,2,5,8H2,(H,18,21)(H,22,23)/b7-6+

InChI Key

IOILEJMZAZIPHQ-VOTSOKGWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CN(N=C2)CCCC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CN(N=C2)CCCC(=O)O

Origin of Product

United States

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